Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group is a bulky substituent that can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl 4-oxazepanecarboxylate with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 3-position. The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a catalyst like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor technology. This approach allows for efficient and scalable synthesis with precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1,4-oxazepane-4-carboxylate.
Reduction: 3-(Hydroxymethyl)-1,4-oxazepane-4-carboxylate.
Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxazepanecarboxylate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-(Hydroxymethyl)-1,4-oxazepane-4-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Uniqueness
Tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is unique due to the presence of both the hydroxymethyl and tert-butyl groups. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
GOGVJHIBFXHAMV-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCOC[C@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.